Sanchinan-A

Description

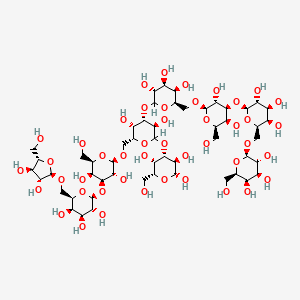

Structure

2D Structure

Properties

CAS No. |

109224-12-6 |

|---|---|

Molecular Formula |

C53H90O45 |

Molecular Weight |

1447.3 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-4-[(3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C53H90O45/c54-1-10-19(59)28(68)33(73)47(87-10)83-7-16-22(62)30(70)35(75)51(92-16)96-42-25(65)13(4-57)89-48(38(42)78)84-8-17-23(63)31(71)36(76)52(93-17)98-44-27(67)18(94-53(40(44)80)95-41-24(64)12(3-56)86-45(81)37(41)77)9-85-49-39(79)43(26(66)14(5-58)90-49)97-50-34(74)29(69)21(61)15(91-50)6-82-46-32(72)20(60)11(2-55)88-46/h10-81H,1-9H2/t10-,11+,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+,52?,53?/m1/s1 |

InChI Key |

RYHZSFNAGFOCEZ-PYXKSNNZSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](O5)CO)O)O)O)O)O)O)O)OC6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)COC5C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sanchinan-A; Sanchinan A; |

Origin of Product |

United States |

Phytochemical Occurrence and Biosynthetic Origins of Sanchinan a

Botanical Source Identification: Panax notoginseng (Sanchi-ginseng)

Sanchinan-A is exclusively derived from Panax notoginseng (Burk.) F.H. Chen, a perennial herb belonging to the Araliaceae family. researchgate.net Commonly known as Sanchi-ginseng, Tianqi, or Sanqi, this plant has a long history of use in traditional Chinese medicine, particularly for its hemostatic properties. researchgate.net P. notoginseng is primarily cultivated in the Wenshan Prefecture of Yunnan Province and the Baise region of Guangxi in China. researchgate.net The plant is distinguished by its dark green leaves that branch from a central stem, which bears a cluster of red berries. researchgate.net The main medicinal part of the plant is its root, which is typically harvested after three to seven years of cultivation. researchgate.net

The therapeutic effects of P. notoginseng are attributed to a rich array of bioactive compounds, including saponins (B1172615) (ginsenosides), dencichine, flavonoids, and polysaccharides. frontiersin.org While much of the pharmacological research has centered on the saponin (B1150181) content, the polysaccharides, such as this compound, are gaining recognition for their significant immunomodulatory activities. nih.govnih.gov this compound itself is a complex heteroglycan, a type of polysaccharide. nih.gov

Localization and Distribution of this compound within Plant Tissues

The concentration and distribution of bioactive compounds within Panax notoginseng are not uniform across the plant's anatomy. Research indicates that the roots are the primary site for the accumulation of many of the plant's key medicinal components. researchgate.netresearchgate.net

Specifically for polysaccharides, studies have shown that the total content of their building blocks, monosaccharides, is highest in the roots compared to the stems and leaves. researchgate.net While detailed studies pinpointing the precise localization of this compound within the root tissues are limited, the general distribution of polysaccharides suggests that the root is the principal repository for this compound. The polysaccharide levels in P. notoginseng are also subject to temporal variations, with the highest concentrations typically observed in April and the lowest in July. nih.gov

Environmental and Cultivation Factors Influencing this compound Accumulation

The biosynthesis and accumulation of this compound and other bioactive compounds in Panax notoginseng are intricately linked to a variety of environmental and cultivation factors. While specific research on this compound is sparse, studies on the general phytochemical profile of P. notoginseng provide valuable insights into the conditions that favor the production of its active constituents.

It is important to note that a significant portion of the existing research has focused on the factors influencing the accumulation of ginsenosides (B1230088), the most abundant saponins in P. notoginseng. However, it is plausible that the environmental and cultivation parameters affecting saponin biosynthesis also have a considerable impact on the production of polysaccharides like this compound.

Environmental Factors:

Climatic conditions play a pivotal role in the chemical composition of P. notoginseng. frontiersin.org Factors such as temperature, precipitation, and humidity have been shown to correlate with the concentration of key bioactive compounds. frontiersin.org

| Environmental Factor | Observed Effect on P. notoginseng Constituents |

| Annual Mean Temperature | A lower annual mean temperature is favorable for the accumulation of saponins. frontiersin.org |

| Temperature Annual Range | A smaller temperature annual range is conducive to higher saponin content. frontiersin.org |

| Annual Precipitation | High annual precipitation is beneficial for the accumulation of certain ginsenosides (Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1). frontiersin.org |

| Humidity | High humidity promotes the accumulation of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1. frontiersin.org |

Cultivation Factors:

Agricultural practices significantly influence the growth and quality of P. notoginseng, thereby affecting the accumulation of its secondary metabolites. nih.gov

| Cultivation Factor | Influence on P. notoginseng Constituents |

| Harvest Time | The polysaccharide content in P. notoginseng is highest in April and lowest in July. nih.gov For saponins, the third year of growth, specifically in September, is often considered the optimal harvest time for the highest content in the roots. researchgate.net |

| Planting Density | Moderate planting density can promote both high biomass and significant ginsenoside accumulation by balancing primary and secondary metabolism. nih.gov |

| Intercropping | Cultivating P. notoginseng in a pine forest understory has been explored as a sustainable practice that can influence the soil microbiome and potentially the plant's metabolic profile. frontiersin.org |

| Continuous Monoculture | This practice can lead to soil degradation, increased pathogen load, and a decline in the quality and yield of the plant, likely affecting the concentration of all bioactive compounds. nih.gov |

Advanced Methodologies for Sanchinan a Isolation and Purification

Comprehensive Strategies for Polysaccharide Extraction from Biological Matrices

The initial step in isolating Sanchinan-A involves its extraction from the plant material, typically the roots of Panax notoginseng. mdpi.com Various methods are employed to efficiently release polysaccharides while minimizing degradation and co-extraction of undesirable compounds. mdpi.com

Aqueous and Solvent-Based Extraction Techniques (e.g., hot water extraction, alkaline extraction)

Traditional extraction methods for polysaccharides like this compound primarily rely on the use of water or alkaline solutions. mdpi.commdpi.com

Hot Water Extraction: This is one of the most common methods for extracting polysaccharides. mdpi.com The process generally involves boiling the plant material in water for several hours. mdpi.com The heat helps to break down cell walls and release the polysaccharides into the aqueous solution. Following extraction, the mixture is centrifuged to remove solid debris, and the supernatant containing the crude polysaccharides is concentrated. mdpi.commdpi.com To increase the purity of the extract, a preliminary step of washing with ethanol (B145695) is often employed to remove lipophilic compounds. mdpi.com

Alkaline Extraction: This method utilizes an alkaline solution, such as sodium hydroxide, to extract polysaccharides. mdpi.com Alkaline conditions can be more effective in solubilizing certain types of polysaccharides that are not readily extracted with hot water. Studies have shown that extraction yields for polysaccharides from Panax species using alkaline methods range from 1.8% to 2.8%. mdpi.com

After the initial extraction, crude polysaccharides are typically precipitated from the concentrated extract by adding a high volume of ethanol and allowing it to stand at a low temperature (e.g., 4°C for 24 hours). mdpi.commdpi.com The resulting precipitate is then collected and often deproteinized using methods like the Sevag method, which involves a mixture of chloroform (B151607) and n-butanol. mdpi.com

Emerging Extraction Technologies (e.g., enzyme-assisted extraction, microwave-assisted extraction, ultrasonic-assisted extraction)

To overcome the limitations of conventional methods, such as long extraction times and lower yields, several modern technologies have been developed. mdpi.comfrontiersin.org These "green" extraction techniques are often more efficient and environmentally friendly. frontiersin.org

Enzyme-Assisted Extraction (EAE): This technique employs enzymes like cellulase (B1617823) and pectinase (B1165727) to specifically hydrolyze plant cell wall components, facilitating the release of intracellular polysaccharides. nih.govnih.gov EAE offers the advantage of operating at lower temperatures, which helps to preserve the structural integrity of the bioactive compounds. mdpi.com One study reported a significant increase in polysaccharide yield from 6.43% to 26.68% when using an ultrasonic-assisted multi-enzyme method. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell disruption and enhanced extraction efficiency. mdpi.commdpi.com This method significantly reduces extraction time and solvent consumption. frontiersin.orgmdpi.com Key parameters to optimize in MAE include solvent composition, liquid-to-solid ratio, temperature, time, and microwave power. nih.gov

Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer. mdpi.comnih.gov This technique is known for accelerating heat and mass transfer, leading to higher extraction yields in shorter times. mdpi.com Studies have demonstrated that ultrasonic disruption can improve the physicochemical and functional properties of polysaccharides from Panax notoginseng flowers. nih.gov

| Extraction Technology | Principle | Advantages |

| Enzyme-Assisted Extraction (EAE) | Uses enzymes to break down cell walls, releasing polysaccharides. nih.govnih.gov | High specificity, mild operating conditions, environmentally friendly. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and disrupt plant cells. mdpi.commdpi.com | Reduced extraction time, lower solvent consumption, increased yield. frontiersin.orgmdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. mdpi.comnih.gov | Increased efficiency, shorter extraction time, improved yield and bioactivity. mdpi.comnih.gov |

Chromatographic Separation Techniques for this compound Enrichment

Following extraction and preliminary purification, the crude polysaccharide extract is a complex mixture. hilarispublisher.com To isolate and enrich this compound, various chromatographic techniques are employed, which separate molecules based on differences in their physical and chemical properties such as size, charge, and adsorption characteristics. nih.gov

Size-Exclusion Chromatography for Polysaccharide Fractionation (e.g., Sephadex-based methods)

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size. shimadzu.atwikipedia.org The crude extract is passed through a column packed with a porous gel matrix, such as Sephadex. hilarispublisher.comwikipedia.org

Larger molecules that are excluded from the pores of the gel travel through the column more quickly and elute first. shimadzu.at Smaller molecules can enter the pores, retarding their movement through the column, and thus elute later. shimadzu.at This technique is highly effective for the initial fractionation of polysaccharides, separating them from smaller molecules like oligosaccharides, monosaccharides, and salts. mdpi.com Resins like Sephadex G-25 and G-75 have been commonly used for purifying polysaccharides from Panax species. mdpi.com

| SEC Resin Type | Typical Application |

| Sephadex G-25 | Group separations of macromolecules from low molecular weight substances (desalting). mdpi.com |

| Sephadex G-75 | Fractionation of proteins and polysaccharides in the molecular weight range of 3,000 to 80,000 Da. mdpi.com |

Adsorption and Ion-Exchange Chromatography in this compound Purification (e.g., Diaion HP-20, Amberite XAD-2)

Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase. sgkgdcvinukonda.ac.in Resins like Diaion HP-20 and Amberlite XAD-2 are macroporous, non-ionic adsorbent resins used to remove non-polar impurities from aqueous extracts. The separation is based on the reversible adsorption of solute molecules to the surface of the adsorbent. sgkgdcvinukonda.ac.in

Ion-Exchange Chromatography (IEC): IEC is a powerful purification technique that separates molecules based on their net charge. bio-rad.comgsconlinepress.com Since many polysaccharides, including those from Panax notoginseng, can be acidic due to the presence of uronic acids, anion-exchange chromatography is frequently used. mdpi.comresearchgate.net The polysaccharide solution is loaded onto a column containing a positively charged stationary phase, such as DEAE-cellulose or DEAE-Sepharose. mdpi.comharvardapparatus.com The negatively charged polysaccharides bind to the resin, while neutral and positively charged molecules pass through. bio-rad.com The bound polysaccharides are then selectively eluted by increasing the salt concentration (e.g., with a sodium chloride gradient) or by changing the pH of the buffer. bio-rad.comresearchgate.net This method effectively separates polysaccharides into different fractions based on their charge density. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Components

For the final purification of this compound components to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. mdpi.comijcpa.in Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. ijcpa.inpharmagxp.com

This technique offers high resolution and efficiency, allowing for the separation of individual polysaccharide components from the enriched fractions obtained from previous chromatographic steps. hilarispublisher.comwelch-us.com The system consists of a high-pressure pump, an injector, a preparative column packed with a stationary phase (e.g., C18 for reversed-phase or a specialized gel for SEC), a detector, and a fraction collector. pharmagxp.comwelch-us.com By carefully selecting the column and mobile phase, highly pure this compound can be isolated and collected for structural elucidation and biological activity studies. ijcpa.inshimadzu.be

Multistage Purification Schemes and Yield Optimization

Achieving a high degree of purity for this compound, an arabinogalactan (B145846), requires a multistage purification approach. The initial step often involves hot water extraction and ethanol precipitation to obtain a crude polysaccharide mixture. researchgate.net This is followed by sequential chromatographic techniques to fractionate the polysaccharides based on their physicochemical properties such as charge and size.

Ion-exchange chromatography (IEC) is a critical step in the separation of polysaccharides. phenomenex.comlongdom.org Anion-exchange chromatography, in particular, is effective for separating acidic and neutral polysaccharides. bio-works.com For instance, crude polysaccharides from P. notoginseng can be subjected to a DEAE (diethylaminoethyl)-cellulose column. The column is typically eluted with a stepwise gradient of sodium chloride (NaCl) solution. This process yields several fractions, with neutral polysaccharides like this compound expected to elute at lower salt concentrations.

Following ion-exchange chromatography, gel filtration chromatography (also known as size-exclusion chromatography) is commonly employed as a polishing step. researchgate.net This technique separates molecules based on their molecular weight. harvardapparatus.com Fractions obtained from IEC that are rich in the desired polysaccharide are pooled, concentrated, and loaded onto a gel filtration column (e.g., Sephadex or Sephacryl series) to separate the target polysaccharide from remaining impurities and polysaccharides of different sizes.

Research into the purification of polysaccharides from P. notoginseng provides insights into the efficacy of these multistage schemes. In one study, crude polysaccharides from P. notoginseng leaves (PNLP) were purified using a DEAE-Cellulose 52 column, resulting in four distinct fractions. The fraction designated PNLP-3, eluted with 0.3 M NaCl, was found to be primarily composed of arabinose and galactose, the key constituents of this compound. mdpi.com Another study successfully isolated a neutral polysaccharide from P. notoginseng (NPPN) with a purity of 88.4% and a yield of 28.9% after purification on a DEAE Sepharose Fast Flow ion exchange resin column. researchgate.netresearchgate.net

The following interactive data table summarizes the findings from a representative multistage purification scheme for polysaccharides from P. notoginseng leaves, highlighting the yield and composition of the fractions.

| Fraction | Elution Condition (NaCl) | Yield (%) | Total Sugar Content (%) |

| PNLP-1 | 0 M | 0.78 ± 0.16 | 59.53 ± 0.85 |

| PNLP-2 | 0.1 M | 2.69 ± 0.24 | 70.31 ± 0.85 |

| PNLP-3 | 0.3 M | 5.64 ± 0.21 | 81.20 ± 1.17 |

| PNLP-4 | 0.5 M | 1.04 ± 0.14 | 74.55 ± 1.08 |

Data derived from a study on the purification of polysaccharides from Panax notoginseng leaves. mdpi.com The fraction PNLP-3, rich in arabinose and galactose, is of particular interest in the context of this compound isolation.

Optimization of the initial extraction process is crucial for maximizing the final yield of this compound. Various strategies have been explored to enhance the efficiency of polysaccharide extraction from P. notoginseng. Steaming the raw material has been shown to significantly increase the yield of polysaccharides. One study found that optimizing steaming parameters (wetting time, steaming time, and temperature) could increase the yield of steamed P. notoginseng polysaccharides (s-PNPs) to a maximum of 13.67 ± 0.39%. phcog.com

Enzyme-assisted extraction is another effective method for improving yield. The use of enzymes like cellulase and pectinase helps to break down the plant cell wall, facilitating the release of polysaccharides. An optimized ultrasonic-assisted dual-enzyme method has been reported to achieve a crude polysaccharide extraction yield of 17.13 ± 0.29% from P. notoginseng leaves. mdpi.com Microwave-assisted extraction has also been shown to provide a higher yield rate (41.6%) compared to traditional hot water extraction (28.5%). mdpi.com

The table below presents data on the optimization of polysaccharide extraction yields from P. notoginseng using different methods.

| Extraction Method | Optimized Yield (%) | Source Material |

| Optimized Steaming | 13.67 ± 0.39 | P. notoginseng |

| Ultrasonic-Assisted Dual-Enzyme | 17.13 ± 0.29 | P. notoginseng Leaves |

| Microwave-Assisted | 41.6 | Panax species |

| Hot Water Extraction (for comparison) | 28.5 | Panax species |

This table illustrates the significant improvements in extraction yields achievable through advanced optimization techniques compared to conventional methods. mdpi.comphcog.commdpi.com

By combining optimized extraction techniques with robust, multistage purification schemes involving sequential ion-exchange and gel filtration chromatography, it is possible to isolate this compound with high purity and in yields suitable for further scientific investigation.

Structural Elucidation and Glycomic Characterization of Sanchinan a

Monosaccharide Compositional Analysis of Sanchinan-A

The initial step in characterizing this compound involves the breakdown of the polysaccharide into its constituent monosaccharide units and their subsequent identification.

Table 1: Monosaccharide Composition of this compound

| Monosaccharide Residue | Common Abbreviation |

| L-Arabinofuranosyl | Araf |

| D-Galactopyranosyl | Galp |

Glycosidic Linkage Determination and Branching Pattern Analysis

Understanding how the monosaccharide units are connected is crucial for a complete structural picture. This involves determining the types of glycosidic bonds and identifying the points of branching within the polysaccharide chain.

Table 2: Identified Glycosidic Linkages in this compound

| Linkage Type | Description |

| →4)-α-L-Araf-(1→ | Linear linkage of arabinofuranose |

| →6)-β-D-Galp-(1→ | Linear linkage of galactopyranose |

| →4,6)-β-D-Galp-(1→ | Branching point at a galactopyranose residue |

Molecular Weight and Polydispersity Assessment of this compound (e.g., 1.50 × 10⁶ Da)

The size of the this compound polymer is a key physical characteristic. The molecular weight of polysaccharides is often expressed as an average value due to the natural variation in chain length during biosynthesis, a property known as polydispersity. doitpoms.ac.uk Techniques such as gel permeation chromatography (GPC) and light scattering measurements are commonly used to determine these properties. doitpoms.ac.ukresearchgate.net For this compound, a reported molecular weight is approximately 1.50 × 10⁶ Daltons, indicating it is a high-molecular-weight polymer. capes.gov.brwisdomlib.org

Application of Advanced Spectroscopic and Spectrometric Approaches for this compound

A deeper understanding of the three-dimensional structure and fine details of this compound is achieved through the use of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polysaccharides like this compound. msu.edumdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY and HSQC) provide detailed information about the anomeric configurations (α or β) of the glycosidic bonds, the ring forms of the monosaccharides, and the specific linkages between them. researchgate.netnih.gov The chemical shifts observed in the NMR spectra of this compound are correlated with specific protons and carbons within the polysaccharide structure, allowing for a comprehensive assignment and confirmation of the structural features determined by chemical methods. capes.gov.br

Mass Spectrometry (MS) Techniques in Polysaccharide Structure Confirmation

Mass spectrometry is an indispensable tool for the structural analysis of polysaccharides, providing critical information on molecular weight, monosaccharide sequence, and glycosidic linkage patterns. For a complex polysaccharide like this compound, several MS-based approaches are employed.

One foundational method is Gas Chromatography-Mass Spectrometry (GC-MS) analysis of partially methylated alditol acetates (PMAAs). This process involves methylating all free hydroxyl groups, hydrolyzing the polysaccharide into its constituent monosaccharides, reducing them to alditols, and finally, acetylating the newly formed hydroxyl groups. The resulting PMAAs are volatile and can be separated by GC and identified by MS based on their characteristic retention times and fragmentation patterns. researchgate.net The fragmentation patterns reveal the original positions of the glycosidic linkages. For an arabinogalactan (B145846) like this compound, this technique would confirm the presence of terminal arabinofuranosyl and galactopyranosyl units, as well as the 3-, 6-, and 3,6-linked galactopyranosyl residues reported in early studies. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique, particularly for determining the molecular weight distribution of polysaccharides and analyzing oligosaccharide fragments. rothamsted.ac.uk In this method, oligosaccharides released by partial acid hydrolysis or enzymatic digestion of the parent polysaccharide are co-crystallized with a matrix and ionized by a laser. The mass-to-charge ratio of the ions provides the molecular weights of the fragments. rothamsted.ac.uknih.gov High-energy MALDI-TOF/TOF CID (Collision-Induced Dissociation) can further provide sequence and branching information from these fragments. rothamsted.ac.uk This approach would allow for the detailed mapping of the arabinogalactan side chains attached to the main galactan backbone of this compound. rothamsted.ac.uknih.gov

Table 1: Illustrative Mass Spectrometry Data for Polysaccharide Linkage Analysis This table represents typical data obtained from GC-MS analysis of partially methylated alditol acetates (PMAAs) for determining glycosidic linkages in a hypothetical arabinogalactan similar to this compound.

| Partially Methylated Alditol Acetate | Inferred Linkage | Typical Mass Fragments (m/z) |

|---|---|---|

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | Terminal-Galp | 117, 161, 205 |

| 1,5-di-O-acetyl-2,3,4-tri-O-methyl-arabinitol | Terminal-Araf | 117, 189 |

| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol | 3-linked-Galp | 117, 189, 233 |

| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-galactitol | 6-linked-Galp | 117, 129, 201 |

| 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-galactitol | 3,6-linked-Galp | 129, 189, 233 |

Vibrational Spectroscopy (IR) for this compound Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule, making it highly valuable for the preliminary characterization of polysaccharides. mdpi.com The FT-IR spectrum of a polysaccharide provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. mdpi.com For this compound, the FT-IR spectrum would be expected to display characteristic bands indicative of its polysaccharide nature and specific structural features.

The key absorption bands in the FT-IR spectrum of a pectic polysaccharide like this compound include:

A broad, strong absorption band around 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups. mdpi.com

A band around 2920 cm⁻¹, attributed to the C-H stretching vibrations of the sugar rings. nih.gov

A prominent peak around 1740-1750 cm⁻¹ if the polysaccharide contains esterified carboxyl groups (methyl esters of galacturonic acid), a common feature in pectins. nih.govinrae.fr

A band around 1610-1630 cm⁻¹, which corresponds to the asymmetric stretching of non-esterified carboxylate groups (COO⁻). nih.govinrae.fr The ratio of the areas of the bands at ~1740 cm⁻¹ and ~1630 cm⁻¹ can be used to determine the degree of methyl esterification. inrae.frmdpi.com

The "fingerprint" region, typically between 1200 cm⁻¹ and 800 cm⁻¹, contains complex bands arising from C-O-C glycosidic bond stretching and C-O-H bending vibrations, which are specific to the types of sugars and linkages present. nih.govscispace.com For instance, bands around 1150 cm⁻¹ and 1015 cm⁻¹ are associated with the C-O-C and C-O vibrations of the polysaccharide backbone. mdpi.com

Table 2: Typical FT-IR Absorption Bands for Pectic Polysaccharides This table illustrates the expected vibrational frequencies and their assignments for a polysaccharide like this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3400 | Stretching | O-H groups |

| ~2920 | Stretching | C-H groups |

| ~1745 | Stretching | C=O of esterified carboxyl group (COOCH₃) |

| ~1620 | Asymmetric Stretching | C=O of carboxylate anion (COO⁻) |

| ~1420 | Symmetric Stretching | C=O of carboxylate anion (COO⁻) |

| 1200-950 | Stretching/Bending | C-O-C and C-O (Polysaccharide backbone) |

| ~890 | Bending | β-glycosidic linkages |

Hyphenated Techniques (e.g., LC-MS, LC-NMR) in this compound Structural Research

Hyphenated techniques, which couple the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, are transformative for analyzing complex biological mixtures like polysaccharide extracts. koreascience.krnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly effective for the analysis of oligosaccharide mixtures obtained from the partial hydrolysis of polysaccharides. nih.gov High-performance liquid chromatography (HPLC) can separate the fragments, which are then introduced into the mass spectrometer for molecular weight determination and further fragmentation (MS/MS) to elucidate their structure. mdpi.com This approach allows for the characterization of numerous components in a single run without requiring their complete purification. nih.govmdpi.com For Panax notoginseng extracts, LC-MS has been instrumental in characterizing saponins (B1172615) and has also been applied to polysaccharide analysis, enabling the high-throughput profiling of these complex molecules. koreascience.krnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines HPLC separation with NMR detection, providing detailed structural information, including anomeric configurations (α or β) and linkage positions, for the separated components. researchgate.net While less sensitive than MS, NMR is unparalleled in its ability to provide a complete structural picture. The LC-NMR analysis of polysaccharides from Panax species has enabled the identification of specific linkage patterns and sugar residues in different fractions. mdpi.commdpi.com For this compound, LC-NMR could be used to analyze oligomeric fragments, confirming the anomeric configurations of the arabinofuranosyl and galactopyranosyl residues and definitively assigning the linkage points in the galactan backbone and side chains. mdpi.comresearchgate.net Combining LC-MS and LC-NMR provides complementary data, enhancing the confidence and detail of the final structural assignment.

Biosynthetic Pathways and Metabolic Engineering of Sanchinan a

Enzymology of Glycosyltransferases and Related Enzymes in Sanchinan-A Synthesis

The synthesis of complex polysaccharides like this compound involves a coordinated action of various enzymes, with glycosyltransferases (GTs) playing a central role. GTs are responsible for forming glycosidic bonds, transferring sugar moieties from activated sugar donors (such as UDP-sugars) to acceptor molecules, thereby building the polysaccharide chain. While specific glycosyltransferases directly involved in the synthesis of this compound's unique arabinogalactan (B145846) structure have not been explicitly detailed, studies on Panax species, particularly concerning ginsenoside biosynthesis, highlight the importance of UDP-dependent glycosyltransferases (UGTs) in adding sugar units to triterpenoid (B12794562) backbones. researchgate.net For polysaccharides, different sets of GTs would be involved in assembling the arabinose and galactose units into the specific branched structure of this compound. Related enzymes would include those involved in the synthesis of the monosaccharide precursors (e.g., enzymes of the Leloir pathway for UDP-glucose, and subsequent epimerases, decarboxylases, or reductases for other sugar nucleotides like UDP-arabinose and UDP-galactose).

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in Panax notoginseng is a complex process involving transcriptional and post-transcriptional mechanisms. While research has primarily focused on the regulation of ginsenoside biosynthesis, which involves transcription factors (TFs) such as bHLH and ERF families, and cytochrome P450 enzymes (CYPs) oup.com, similar regulatory elements are expected to govern polysaccharide synthesis. Factors such as geographical location, harvest time, and specific plant parts significantly influence polysaccharide levels in P. notoginseng. newswise.comnih.govoup.com For instance, polysaccharide levels are typically highest in April and lowest in July, and vary across different plant parts, with ribs showing the highest content. newswise.comnih.govoup.com This suggests that environmental cues and developmental stages trigger specific transcriptional and potentially post-transcriptional changes that modulate the activity or expression of enzymes involved in polysaccharide synthesis. Further research is needed to identify the specific genes and regulatory networks controlling this compound production.

Genetic Engineering and Metabolic Flux Optimization for Enhanced this compound Production

Metabolic engineering offers a promising approach to enhance the production of valuable natural products in plants. newswise.comnih.gov While most efforts in Panax notoginseng have been directed towards increasing ginsenoside yields through biotechnological approaches such as tissue culture, adventitious roots, transgenic plants, and microbial cell factories newswise.comnih.gov, these strategies are conceptually applicable to this compound.

For polysaccharides like this compound, metabolic flux optimization would involve:

Overexpression of key enzymes: Identifying and overexpressing specific glycosyltransferases or enzymes involved in the synthesis of arabinose and galactose precursors that are rate-limiting in this compound production.

Knockdown of competing pathways: Suppressing pathways that divert metabolic precursors away from this compound synthesis.

Optimization of culture conditions: Adjusting environmental factors in controlled cultivation systems (e.g., tissue culture or cell suspension cultures) to maximize polysaccharide accumulation. For example, fermentation processes have been shown to increase the polysaccharide content of Panax notoginseng extracts. d-nb.infonih.govresearchgate.net

Data Table: Monosaccharide Composition of Crude Panax notoginseng Polysaccharide Extract

| Monosaccharide | Molar Ratio (Approximate) newswise.comnih.govoup.com |

| Arabinose | 2 |

| Galacturonic acid | 1 |

| D-Mannose | 2 |

| D-Glucose | 83 |

| Galactose | 7 |

Mechanistic Investigations of Sanchinan a Bioactivities

Immunomodulatory Mechanisms of Sanchinan-A

This compound and related polysaccharides from Panax notoginseng are recognized for their immunostimulating activities, influencing various aspects of the immune response wikipedia.orgmsdmanuals.comabcam.com. These polysaccharides have been shown to stimulate the proliferation of murine spleen lymphocytes both in vivo and in vitro, and to counteract the suppressive action of cyclosporin (B1163) A on T-cells nih.govmsdmanuals.com.

Activation of the Reticuloendothelial System by this compound

A key immunomodulatory mechanism of this compound is its ability to activate the reticuloendothelial system (RES) wikipedia.orgnih.govwikipedia.orgmsdmanuals.comfrontiersin.orgnih.govreadthedocs.io. The RES, primarily composed of phagocytic cells like macrophages, plays a crucial role in clearing foreign substances and cellular debris from the bloodstream. A specific fraction with a molecular weight of 1,500 kDa, isolated from Panax notoginseng roots, has demonstrated significant RES-activating capabilities nih.govmsdmanuals.com. The phagocytic capacity of macrophages, a central component of the RES, can be evaluated using methods such as the carbon clearance test msdmanuals.comnih.gov. Studies on similar arabinogalactan (B145846) polysaccharides, such as Saposhnikovan A, have also shown remarkable RES-potentiating activity in carbon clearance assays, underscoring the role of this class of compounds in enhancing phagocytic function nih.gov.

Cytokine Modulation and Immune Cell Activation Pathways (e.g., IFN-γ, TNF-α production)

This compound, as part of the high molecular weight polysaccharide fraction from Panax notoginseng, influences cytokine production and immune cell activation pathways. Research indicates that the water-soluble high molecular weight fraction of Panax notoginseng can induce the production of interferon-gamma (IFN-γ) and interferon-alpha (IFN-α) in mouse spleen lymphocytes and peritoneal macrophage cell cultures nih.govmsdmanuals.com. Furthermore, Panax notoginseng polysaccharides have been reported to enhance the production of IFN-γ and tumor necrosis factor-alpha (TNF-α) abcam.com. These cytokines, IFN-γ and TNF-α, are recognized for their pro-inflammatory roles and their critical involvement in the recruitment and activation of various immune cells. The synergistic action of TNF-α and IFN-γ has been observed to stimulate the secretion of certain molecules and, in some contexts, to induce inflammatory cell death. Additionally, these cytokines can induce the production of other pro-inflammatory mediators, such as interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and C-X-C motif chemokine ligand 8 (CXCL8) in keratinocytes.

Complement System Regulation by this compound

Investigations into the immunomodulatory effects of Panax notoginseng fractions, from which this compound is derived, have also explored their impact on the complement system. A weak alkali-soluble fraction obtained from Panax notoginseng has demonstrated anti-complement activity nih.gov. The complement system is a vital component of the innate immune system, functioning as a complex cascade of proteins that enhances the body's defense against pathogens and contributes to host homeostasis. It can be activated through three main pathways: the classical, lectin, and alternative pathways, all converging to promote pathogen clearance, inflammation, and cellular lysis. The precise mechanisms by which this compound or its related fractions regulate or inhibit specific components or pathways within this intricate system warrant further detailed investigation.

Interactions with Specific Immune Cell Populations (e.g., polymorphonuclear neutrophils, macrophages)

This compound's activation of the reticuloendothelial system inherently involves interactions with macrophages, which are central to this system's function wikipedia.orgnih.govwikipedia.orgmsdmanuals.comfrontiersin.orgnih.govreadthedocs.io. The water-soluble, high molecular weight fraction of Panax notoginseng has been shown to induce cytokine production in peritoneal macrophage cell cultures nih.govmsdmanuals.com. Macrophages and polymorphonuclear neutrophils (PMNs) are fundamental immune cells crucial for mounting effective responses, particularly against bacterial infections, through processes like phagocytosis and the generation of oxidative radicals. Neutrophils, as the initial responders to acute inflammation, actively phagocytose pathogens. Arabinogalactans, including this compound, are known to stimulate macrophages nih.gov. Furthermore, interactions between PMNs and macrophages play a role in inflammatory processes.

Antiviral Mechanisms of this compound and Related Polysaccharides

Polysaccharides derived from Panax notoginseng, including this compound, exhibit notable antiviral activities abcam.com. Their antiviral effects are primarily mediated through the inhibition of viral adsorption to host cells and the suppression of viral replication cycles in vitro abcam.com.

Inhibition of Viral Adsorption and Replication Cycles (e.g., PRV)

Detailed research has demonstrated that Panax notoginseng polysaccharides significantly inhibit the infection of Pseudorabies virus (PRV) XJ5 in PK15 cells in vitro abcam.com. This inhibitory effect is dose-dependent and targets crucial stages of the viral life cycle, specifically blocking both the adsorption of PRV to PK15 cells and its subsequent replication within the cells abcam.com. Experimental evidence from techniques such as Western blot, TCID50, plaque assay, and immunofluorescence assay (IFA) has confirmed the significant reduction in PRV XJ5 infectivity in PK15 cells upon treatment with Panax notoginseng polysaccharides abcam.com. Specifically, the expression of PRV gB protein was observed to decrease, and the viral titer significantly diminished as the concentration of Panax notoginseng polysaccharides increased abcam.com. This indicates that this compound, as a key component of these polysaccharides, interferes with the virus's ability to attach to host cells and to multiply, consistent with general antiviral mechanisms that suppress viral infection and replication by inhibiting essential molecular interactions and functions.

Table 1: Summary of this compound Bioactivities and Mechanisms

| Bioactivity Category | Mechanism/Effect | Research Finding Details | Relevant Immune Cells/Pathogens |

| Immunomodulatory | RES Activation | This compound is a reticuloendothelial system activating arabinogalactan; 1500 kDa fraction from Panax notoginseng activates RES. | Macrophages |

| Cytokine Modulation | Induction of IFN-γ and IFN-α in mouse spleen lymphocytes and peritoneal macrophage cell cultures by Panax notoginseng fractions; enhanced IFN-γ and TNF-α production. | Mouse spleen lymphocytes, peritoneal macrophages | |

| Complement System Regulation | Weak alkali-soluble fraction of Panax notoginseng showed anti-complement activity. | Complement system components | |

| Immune Cell Interactions | Activates macrophages; interacts with polymorphonuclear neutrophils (PMNs) and macrophages in inflammatory processes. | Macrophages, Polymorphonuclear Neutrophils (PMNs) | |

| Antiviral | Inhibition of Viral Adsorption & Replication | Significantly inhibits PRV XJ5 infection in PK15 cells by blocking viral adsorption and replication in a dose-dependent manner. Reduced PRV gB protein expression and viral titer. | Pseudorabies virus (PRV), PK15 cells |

Cellular and Molecular Basis of Organ Protective Effects

The organ-protective effects of various compounds often stem from their ability to modulate cellular and molecular processes, including inflammation, oxidative stress, and apoptosis. While this compound has been broadly associated with effects on the reticuloendothelial system and mentions of its impact on organ damage have appeared readthedocs.io, specific, detailed research findings on the cellular and molecular basis of this compound's organ-protective effects are not comprehensively detailed in the current search results.

Neuroprotective Pathways (e.g., mitigation of cerebral ischemia/reperfusion injury)

Cerebral ischemia/reperfusion (I/R) injury is a complex pathological process involving oxidative stress, inflammation, and neuronal apoptosis nih.gov. Various compounds have demonstrated neuroprotective effects by modulating pathways such as PI3K/Akt, MAPK, and by inhibiting inflammatory responses and apoptosis. Although this compound is briefly mentioned in the context of "cerebral ischemia reperfusion injury in rats" readthedocs.io, the specific neuroprotective pathways, molecular targets, or detailed research findings directly attributable to this compound's mitigation of cerebral I/R injury were not found in the conducted searches. Therefore, a comprehensive description of its neuroprotective mechanisms cannot be provided at this time.

Hepatoprotective Mechanisms (e.g., alcoholic liver damage, caspase-3 cascade inhibition, alcohol dehydrogenase pathway regulation)

Alcoholic liver disease (ALD) is characterized by hepatocyte damage, inflammation, and cell death, often involving oxidative stress, mitochondrial dysfunction, and apoptosis. Key mechanisms in ALD pathogenesis include the metabolism of ethanol (B145695) by alcohol dehydrogenase (ADH) and the subsequent generation of reactive oxygen species (ROS). Apoptosis, a form of programmed cell death, is a significant contributor to liver injury in ALD, with caspase-3 being a key executioner caspase.

While this compound is mentioned in relation to "alcoholic liver damage in mice" readthedocs.io, specific mechanistic data regarding its hepatoprotective actions, such as its direct influence on the caspase-3 cascade, its regulation of the alcohol dehydrogenase pathway, or other detailed molecular interactions in the context of alcoholic liver damage, were not identified in the search results. Therefore, specific research findings on these mechanisms for this compound cannot be presented.

Antioxidative Stress Response Mechanisms

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in the pathogenesis of numerous diseases. Antioxidants counteract this by scavenging radical species, quenching singlet oxygen, decomposing peroxides, or chelating prooxidative metal ions.

Specific details on how this compound exerts its antioxidative stress response mechanisms were not found in the search results.

Activation of Key Signaling Pathways (e.g., transforming growth factor-β/Smad) and Enzyme Systems (e.g., catalase, glutathione (B108866) peroxidase, superoxide (B77818) dismutase)

The transforming growth factor-beta (TGF-β)/Smad signaling pathway is a critical regulator of various cellular processes, including cell growth, differentiation, and extracellular matrix synthesis, and is implicated in fibrotic processes. Antioxidant enzyme systems, such as catalase (CAT), glutathione peroxidase (GPx), and superoxide dismutase (SOD), form a primary defense against oxidative damage. Catalase breaks down hydrogen peroxide into water and oxygen. Glutathione peroxidase reduces lipid hydroperoxides and hydrogen peroxide to less harmful substances. Superoxide dismutase catalyzes the dismutation of the superoxide anion radical into oxygen and hydrogen peroxide, serving as a frontline defense against oxygen toxicity.

While these pathways and enzyme systems are well-established in antioxidative stress responses, specific research findings detailing this compound's direct activation of the transforming growth factor-β/Smad pathway or its direct influence on the activity of catalase, glutathione peroxidase, or superoxide dismutase were not found in the search results. Therefore, data tables and detailed research findings for this compound in this context cannot be presented.

Advanced Analytical Methodologies for Sanchinan a Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental for separating components within a mixture, enabling both qualitative identification and quantitative determination of individual compounds. They are widely employed in the analysis of complex samples, ensuring the isolation and characterization of target molecules.

High-Performance Liquid Chromatography (HPLC) for Sanchinan-A Purity and Content

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool utilized for the separation, identification, and quantification of components in a sample. HPLC is particularly well-suited for analyzing a wide range of samples, including pharmaceuticals, and is critical for quality control, research, and compliance across various industries. wikipedia.org Its utility in chemical purity testing stems from its ability to confirm the absence of contaminants, which is essential for ensuring the safety and efficacy of substances. readthedocs.io

The HPLC process involves several key steps: sample preparation, selection of appropriate mobile and stationary phases, system setup, sample injection, separation within the column, detection, and data collection. wikipedia.org During separation, components interact differently with the stationary phase and elute at varying times, allowing for their resolution. wikipedia.orgreadthedocs.io Detectors, such as UV-Vis detectors, measure the absorbance of light by the separated components at specific wavelengths, enabling their identification and quantification. wikipedia.org

For purity determination, HPLC can employ methods such as normalization procedures, where the percentage of a peak area is calculated relative to the total area of peaks of interest, or by comparison to a main peak. nih.gov Another approach involves comparing the test solution to a diluted reference solution, often applied in pharmacopoeias. nih.gov The most accurate method for individual compounds involves calculating against a qualified external standard of the impurity. nih.gov HPLC's separation capability allows for the measurement of the purity of each oligonucleotide separately, a significant advantage over some spectrophotometric techniques.

Illustrative Data for HPLC Purity Analysis (General Example)

While specific data for this compound is not available, the following table illustrates how HPLC data might be presented for purity analysis of a hypothetical compound, demonstrating the principle of quantifying impurities.

| Component | Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) |

| Main Compound | 5.2 | 98500 | 98.5 |

| Impurity 1 | 3.1 | 800 | 0.8 |

| Impurity 2 | 6.5 | 500 | 0.5 |

| Impurity 3 | 7.8 | 200 | 0.2 |

| Total | - | 100000 | 100.0 |

Electrophoretic Methods (e.g., Capillary Electrophoresis-Mass Spectrometry, CE-MS)

Capillary Electrophoresis (CE) is a separation technique that uses a high electric field to separate ions based on their charge, viscosity, and size. When coupled with Mass Spectrometry (MS), forming Capillary Electrophoresis-Mass Spectrometry (CE-MS), it creates a powerful analytical chemistry technique. CE-MS combines the high separation efficiency of CE with the molecular mass information provided by MS in a single analysis. This hyphenated system offers high resolving power, sensitivity, and requires minimal sample volumes (nanoliters), allowing for rapid analysis.

Ions are typically formed via electrospray ionization (ESI), although other ionization techniques can also be used. CE-MS has found applications in basic research, including proteomics and quantitative analysis of biomolecules, as well as in clinical medicine and metabolomics studies. It is particularly useful for charged metabolites, which are separated by CE and then selectively detected by MS. The major advantages of CE-MS include its high resolution and the ability to analyze almost any charged species, both cationic and anionic.

Integration of Hyphenated Systems for Comprehensive this compound Profiling (e.g., LC-MS, LC-NMR)

The integration of liquid chromatography (LC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy creates hyphenated systems (LC-MS and LC-NMR) that are invaluable for comprehensive compound profiling. These systems overcome the limitations of individual techniques by combining powerful separation capabilities with highly informative detection methods.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a widely used tool for metabolic profiling, offering advantages such as speed, sensitivity, relatively easy sample preparation, and a large dynamic range. It is particularly effective for untargeted analysis of complex biological samples, enabling the identification of numerous compounds, including terpenoids, glycosides, fatty acids, and phenolic acid derivatives. LC separation aids in the ionization of compounds by MS, reducing competition for charge and improving detection. LC-MS/MS, which incorporates tandem mass spectrometry, allows for detailed fragmentation analysis, providing more specific structural information for identified compounds.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) spectroscopy combines the separation power of LC with the structural elucidation capabilities of NMR. This technique has become increasingly practical due to advancements in NMR sensitivity, including higher magnetic field magnets and sensitive probes, as well as improved peripheral technologies like solvent elimination. LC-NMR is noted for its ability to analyze mixtures, providing detailed structural information from NMR detectors for separated components. It allows for the simultaneous separation and quantification of components, offering fast, accurate analysis with high sample throughput. LC-NMR can be operated in continuous flow, stop flow, or loop/cartridge storage modes. The integration of LC-NMR with other detectors, such as LC-NMR/MS, further enhances its capabilities for comprehensive analysis.

Illustrative Data for Metabolite Profiling by LC-MS (General Example)

While specific data for this compound is not available, the following table illustrates the type of information obtained from LC-MS metabolite profiling of a hypothetical extract, demonstrating the identification of various compound classes.

| Compound Class | Example Compounds Identified | Number of Compounds |

| Iridoid Glycosides | Compound A, Compound B | 9 |

| Monoterpenoids | Compound C, Compound D | 13 |

| Flavonoids | Compound E, Compound F | 2 |

| Carotenoids | Compound G, Compound H | 2 |

| Fatty Acid Derivatives | Compound I, Compound J | 5 |

| Phenolic Acid Derivatives | Compound K, Compound L | 7 |

High-Throughput Screening and Bioanalytical Assays for this compound Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that enables automated testing of large numbers of chemical and/or biological compounds against a specific biological target. HTS leverages robotics and automation to rapidly assess the biological or biochemical activity of a vast number of molecules, accelerating target analysis and cost-effectively screening large compound libraries. The primary goal of HTS is to identify "hits" or "leads" – candidates that affect the target in a desired way. HTS is used for assessing pharmacological targets and profiling agonists and antagonists for receptors (e.g., GPCRs) and enzymes.

Bioanalytical assays are integral to HTS, providing the means to measure specific biological responses. These assays can include enzymatic assays to identify enzyme inhibitors or enhancers, cell-based assays for viability or cytotoxicity, and ELISA-based assays to measure specific proteins. HTS campaigns typically involve several phases, including assay development, miniaturization, pilot screening, primary screening, confirmation assays, and dose-response analysis. Data analysis in HTS is often highly automated, utilizing computational chemistry and chemoinformatic tools to process data, perform statistical triaging, and identify potential false positives.

For activity profiling of compounds like this compound, bioanalytical assays would be designed to measure its specific interaction with a biological target or its effect on a cellular pathway. This could involve, for example, reporter gene assays, binding assays, or functional assays that measure downstream effects. Quantitative HTS (qHTS) formats utilize triplicate dose titrations to generate extensive data for activity profiling. Counterscreens are also employed to minimize interference from non-target-specific assay artifacts, such as compound autofluorescence or cytotoxicity.

Illustrative Data for High-Throughput Screening (General Example)

While specific data for this compound is not available, the following table illustrates the type of results that might be obtained from a high-throughput screen, indicating activity against a target.

| Compound ID | Target Inhibition (%) at 10 µM | IC50 (µM) | Hit Status |

| Compound X | 92 | 0.5 | Hit |

| Compound Y | 15 | >100 | No Hit |

| Compound Z | 78 | 5.2 | Hit |

| This compound | Data not available | Data not available | Undetermined |

Future Research Trajectories and Knowledge Gaps in Sanchinan a Science

Unraveling Complexities in Sanchinan-A Primary and Higher-Order Structures

While the basic chemical structure of this compound, represented by its SMILES string, is available plantaedb.com, a comprehensive understanding of its primary and higher-order structural complexities remains a critical knowledge gap. Molecular complexity encompasses both structural and synthetic dimensions, with structural complexity referring to inherent features such as the number of rings, stereocenters, or heteroatoms nih.gov. For this compound, given its intricate glycosidic nature plantaedb.com, a detailed delineation of its precise stereochemistry at each chiral center is essential.

Future research needs to move beyond two-dimensional representations to fully characterize its three-dimensional conformation in various environments, including aqueous solutions and in the presence of biological macromolecules. Techniques capable of quantifying chemical complexity can assess the likelihood of a compound forming without biological machinery, suggesting that complex natural products like this compound warrant deeper structural investigation nasa.gov. Knowledge gaps also exist in understanding its conformational dynamics, potential for intramolecular or intermolecular interactions, and any propensity for self-assembly or aggregation that could influence its biological activity or stability.

Future Research Directions:

Advanced Spectroscopic Analysis: Employing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D and 3D NMR) to unambiguously determine all stereochemical assignments and dynamic conformational changes.

Crystallography and Cryo-Electron Microscopy: If this compound forms ordered structures or complexes with other molecules, X-ray crystallography or cryo-electron microscopy could provide atomic-level insights into its higher-order arrangements.

Computational Chemistry: Utilizing molecular dynamics simulations and quantum mechanical calculations to predict stable conformers, investigate flexibility, and model interactions with potential binding partners. This can help in understanding how structural features contribute to its function nih.gov.

Deeper Mechanistic Delineation of this compound Biological Targets and Signaling Networks

A significant knowledge gap in this compound science is the precise mechanistic delineation of its biological targets and the signaling networks it modulates. While natural products are often studied for their diverse bioactivities, identifying the specific molecular entities they interact with and the subsequent cellular cascades they influence is a complex challenge mdpi.com. Signaling pathways involve intricate crosstalk and are difficult to study comprehensively based solely on existing experiments uzh.ch.

Current research often highlights the complexity of biological signaling, where even purified compounds can interact with multiple receptors, leading to pleiotropic effects mdpi.com. For this compound, the absence of detailed information on its specific protein or enzyme targets, receptor binding profiles, and the downstream signaling events it triggers or inhibits represents a major area for future exploration.

Future Research Directions:

Target Deconvolution Studies: Implementing unbiased target identification strategies such as affinity chromatography coupled with mass spectrometry, chemical proteomics, or activity-based protein profiling to identify direct binding partners of this compound.

Systems Biology Approaches: Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from cells or organisms treated with this compound to construct comprehensive signaling networks and identify affected pathways mdpi.comnih.gov. This can reveal how this compound's interactions are translated into cell-type specific responses uzh.ch.

High-Throughput Functional Assays: Developing and employing cell-based assays with specific reporters for key signaling pathways (e.g., reporter gene assays, phosphorylation assays) to validate identified targets and understand their functional consequences.

Network Pharmacology: Applying network pharmacology principles to predict and validate multi-target interactions and understand the holistic impact of this compound within complex biological systems mdpi.com.

Development of Standardized Reference Materials for this compound Research

The development of standardized reference materials (SRMs) for this compound is a crucial future research trajectory to ensure the accuracy, comparability, and reproducibility of research findings across different laboratories and studies. SRMs are materials with well-characterized composition and/or properties, used to develop and verify accurate analysis methods, calibrate measurement systems, and provide quality control benchmarks labmix24.comnist.gov.

A significant knowledge gap is the likely absence of a widely available and certified SRM for this compound. Without such a standard, variations in purity, identity, and concentration of this compound used in different experiments can lead to inconsistent or incomparable results, hindering scientific progress and translation.

Future Research Directions:

Purity and Identity Characterization: Rigorous characterization of highly purified this compound using a combination of analytical techniques, including high-resolution mass spectrometry, quantitative Nuclear Magnetic Resonance (qNMR) researchgate.net, elemental analysis, and various chromatographic methods (e.g., HPLC, GC-MS).

Stability Assessment: Comprehensive studies on the long-term stability of this compound under various storage conditions (temperature, light, humidity) to determine appropriate handling and storage protocols for a reference material.

Inter-laboratory Certification: Conducting collaborative inter-laboratory studies to validate the certified values and homogeneity of the this compound reference material, ensuring its robustness and reliability for global research use.

Development of Certified Reference Material (CRM): Collaborating with national metrology institutes, such as NIST, to officially certify this compound as a Standard Reference Material or Certified Reference Material, making it available to the broader scientific community labmix24.comnist.govgovinfo.gov.

Q & A

Q. What are the standard methodologies for isolating Sanchinan-A from natural sources, and how can reproducibility be ensured?

Methodological Answer:

-

Extraction Protocol: Use a combination of solvent partitioning (e.g., ethanol-water gradients) and chromatographic techniques (e.g., HPLC with C18 columns) .

-

Reproducibility Measures: Document solvent ratios, temperature controls (±2°C), and column pressure parameters. Validate purity via NMR (¹H/¹³C) and HRMS, referencing calibration standards (e.g., USP-grade markers) .

-

Data Table Example:

Parameter Optimal Range Validation Method Solvent Ratio 70% Ethanol HPLC Retention Time Temperature 25±2°C Thermocouple Logging

Q. How should researchers design experiments to elucidate this compound’s structural properties?

Methodological Answer:

- Spectroscopic Workflow: Combine 2D-NMR (COSY, HSQC) for bond connectivity and X-ray crystallography for stereochemistry. Cross-validate with computational models (e.g., DFT for NMR chemical shift prediction) .

- Avoiding Errors: Use deuterated solvents with residual peaks calibrated, and report crystallographic data (R-factor < 0.05) in CIF format .

Q. What in vitro assays are most robust for preliminary bioactivity screening of this compound?

Methodological Answer:

- Assay Selection: Use cell viability assays (MTT/CellTiter-Glo) for cytotoxicity and ELISA for cytokine modulation (e.g., IL-6, TNF-α). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Data Validation: Normalize results to vehicle controls and report IC₅₀ values with 95% confidence intervals. Use ANOVA for inter-group comparisons (p<0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data (e.g., opposing effects in cancer vs. normal cells)?

Methodological Answer:

- Contradiction Analysis Framework:

- Contextual Variables: Compare cell lines (e.g., HeLa vs. HEK293), dosage ranges (µM vs. mM), and exposure times .

- Mechanistic Hypotheses: Test dual signaling pathways (e.g., AMPK activation vs. mTOR inhibition) via siRNA knockdown .

- Statistical Tools: Apply Benjamini-Hochberg correction for false discovery rates in multi-omics datasets .

- Case Study: A 2024 study linked dose-dependent ROS modulation to differential apoptosis outcomes, resolved via single-cell RNA sequencing .

Q. What computational strategies optimize this compound’s extraction yield while minimizing resource waste?

Methodological Answer:

-

Machine Learning (ML) Workflow:

-

Example Output:

Parameter ML-Predicted Value Experimental Yield Ethanol % 68% 72±3%

Q. How to design a multi-target mechanistic study for this compound’s neuroprotective effects?

Methodological Answer:

Q. What statistical methods are critical for analyzing dose-response synergies in this compound combination therapies?

Methodological Answer:

- Synergy Quantification:

- Case Example: A 2025 study used Chou-Talalay analysis to demonstrate synergy between this compound and paclitaxel (CI < 0.9) .

Data Contradiction & Validation

Q. How to address discrepancies in this compound’s reported solubility profiles across studies?

Methodological Answer:

- Root-Cause Analysis:

- Solvent Purity: Verify DMSO/water grades (e.g., HPLC vs. reagent grade).

- Measurement Techniques: Standardize dynamic light scattering (DLS) for aggregation detection .

- Reference Standard: Adopt USP dissolution testing protocols with pH-controlled buffers .

Q. What frameworks support robust validation of this compound’s molecular targets in vivo?

Methodological Answer:

- Triangulation Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.